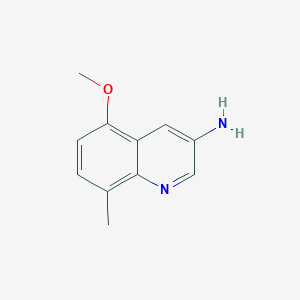

5-Methoxy-8-methylquinolin-3-amine

CAS No.:

Cat. No.: VC17633541

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12N2O |

|---|---|

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 5-methoxy-8-methylquinolin-3-amine |

| Standard InChI | InChI=1S/C11H12N2O/c1-7-3-4-10(14-2)9-5-8(12)6-13-11(7)9/h3-6H,12H2,1-2H3 |

| Standard InChI Key | XRPPJOAFWZNGAY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=C(C=C1)OC)C=C(C=N2)N |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The quinoline core of 5-Methoxy-8-methylquinolin-3-amine consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. The methoxy group at position 5 and the methyl group at position 8 introduce steric and electronic modifications that differentiate it from simpler quinoline derivatives. The amine group at position 3 enhances its reactivity, making it a versatile intermediate for further functionalization .

Table 1: Key Structural and Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2092836-10-5 | |

| Molecular Formula | ||

| Molecular Weight | 188.23 g/mol | |

| IUPAC Name | 5-Methoxy-8-methylquinolin-3-amine |

Spectroscopic and Computational Data

Synthesis and Manufacturing

Synthetic Routes

-

Skraup Reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid.

-

Friedländer Synthesis: Condensation of 2-aminobenzaldehyde with ketones.

The introduction of methoxy and methyl groups likely occurs through electrophilic substitution or palladium-catalyzed coupling reactions at intermediate stages .

Physical and Chemical Properties

Reactivity Profile

The amine group at position 3 is susceptible to acetylation and alkylation, while the methoxy group can undergo demethylation under strong acidic or basic conditions. These reactivities make it a candidate for derivatization in drug discovery pipelines .

Applications in Research and Industry

Medicinal Chemistry

As a heterocyclic building block, 5-Methoxy-8-methylquinolin-3-amine serves as a precursor for bioactive molecules targeting:

-

Antimicrobial Agents: Quinolines are known for their activity against bacterial and viral pathogens, though specific studies on this derivative are pending .

-

Kinase Inhibitors: The planar quinoline scaffold may interact with ATP-binding pockets in kinases, a hypothesis supported by its structural analogy to FDA-approved kinase inhibitors .

Material Science

The compound’s fluorescence potential, inferred from its conjugated π-system, could be exploited in developing organic light-emitting diodes (OLEDs) or fluorescent probes for cellular imaging .

| Precautionary Code | Recommendation |

|---|---|

| P261 | Avoid breathing dust/fume |

| P264 | Wash hands thoroughly after handling |

| P280 | Wear protective gloves/eye protection |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water |

Comparison with Structural Analogues

Positional Isomerism Effects

Comparative analysis with analogues highlights the impact of substituent placement:

Table 3: Structural and Functional Comparison of Quinoline Derivatives

The 8-methyl group in the target compound likely reduces solubility compared to its non-methylated counterpart but may improve binding affinity in hydrophobic enzyme pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume